3-(Boc-aminomethyl)pyrazole belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The Boc group serves as a protecting group for the amino functionality, facilitating further chemical modifications without affecting the amine's reactivity.
The synthesis of 3-(Boc-aminomethyl)pyrazole can be approached through several methods:
The molecular structure of 3-(Boc-aminomethyl)pyrazole can be described as follows:
3-(Boc-aminomethyl)pyrazole participates in various chemical reactions:
The mechanism of action for compounds derived from 3-(Boc-aminomethyl)pyrazole primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that transfer phosphate groups from ATP to specific substrates, regulating various cellular processes.
The physical and chemical properties of 3-(Boc-aminomethyl)pyrazole include:
3-(Boc-aminomethyl)pyrazole has significant applications in medicinal chemistry:
Chemical Identification and Properties3-(Boc-aminomethyl)pyrazole (CAS: 1251033-82-5) is a heterocyclic building block with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.24 g/mol. Its structure combines a pyrazole ring, a nitrogen-containing heterocycle, with a tert-butoxycarbonyl (Boc)-protected aminomethyl group (–CH₂NHBoc) at the 3-position. This configuration confers stability during synthetic manipulations while allowing deprotection under mild acidic conditions to generate primary amines. The Boc group enhances solubility in organic solvents and reduces crystallinity, facilitating purification. Key identifiers include:
Table 1: Chemical Identity of 3-(Boc-aminomethyl)pyrazole
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1251033-82-5 |
Molecular Formula | C₉H₁₅N₃O₂ |
Molecular Weight | 197.24 g/mol |
IUPAC Name | tert-Butyl ((1H-pyrazol-3-yl)methyl)carbamate |
Purity (Commercial) | ≥97% |
The synthesis of 3-(aminomethyl)pyrazole derivatives emerged in the early 2000s alongside growing interest in pyrazole-based kinase inhibitors. The Boc-protected variant was developed to address stability challenges during peptide coupling and heterocyclic functionalization. Early routes involved:
The Boc-aminomethylpyrazole scaffold is pivotal in designing bioactive molecules due to:
• Bioisosteric Properties:The pyrazole ring serves as a non-classical bioisostere for amide bonds, enhancing metabolic stability while retaining hydrogen-bonding capabilities. This mitigates rapid in vivo degradation common in peptide-like therapeutics [4].
• Kinase Inhibitor Design:3-Aminopyrazole derivatives are privileged structures in kinase inhibition. For example, N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives inhibit understudied PCTAIRE-family kinases (CDK16/17/18). Optimized analogs like compound 43d (derived from Boc-protected intermediates) exhibit nanomolar potency (EC₅₀ = 33 nM for CDK16) and induce G2/M cell cycle arrest in cancer models [8]. The FDA-approved BTK inhibitor pirtobrutinib underscores the therapeutic relevance of aminopyrazole cores in oncology [2].
• Peptidomimetics & ADC Payloads:Boc-deprotection yields primary amines for amide bond formation, enabling peptide backbone modifications in antibody-drug conjugates (ADCs). The pyrazole ring augments payload permeability and influences linker cleavage kinetics [7].
Table 2: Therapeutic Applications of Aminopyrazole Derivatives
Therapeutic Area | Role of Aminopyrazole | Example Agent |
---|---|---|
Oncology | Kinase inhibition (BTK, PCTAIRE family) | Pirtobrutinib |
Anti-inflammatories | p38 MAPK inhibition | Phase II candidates |
Antimicrobials | Disruption of bacterial/viral enzyme function | Preclinical leads |
Academic Research Focus:
Industrial Utilization:
Table 3: Industrial Synthetic Scales for 3-(Boc-aminomethyl)pyrazole
Pack Size | Purity | Typical Use Case |
---|---|---|
100 mg | 97% | Initial SAR screening |
250 mg | 97% | Intermediate-scale optimization |
1–5 g | 97% | Preclinical candidate production |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0